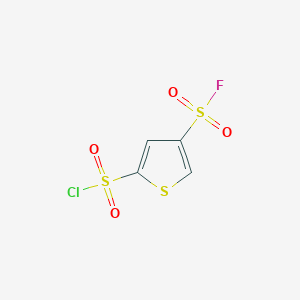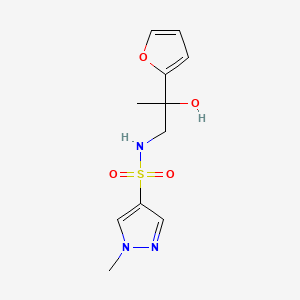
5-Chlorosulfonylthiophene-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a versatile compound that has a range of applications in different fields of study.
Mechanism of Action
The mechanism of action of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is not well understood. However, it is believed to act as a nucleophile in reactions with other compounds. It can react with a variety of functional groups, including alcohols, amines, and thiols.
Biochemical and Physiological Effects:
5-Chlorosulfonylthiophene-3-sulfonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chlorosulfonylthiophene-3-sulfonyl fluoride in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, which makes it useful for researchers in different fields of study. However, its toxicity and potential for irritation make it difficult to work with, and researchers must take appropriate precautions when handling it.
Future Directions
There are several future directions for research involving 5-Chlorosulfonylthiophene-3-sulfonyl fluoride. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.
Conclusion:
In conclusion, 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a versatile compound that has a range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Synthesis Methods
The synthesis of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride involves the reaction of 5-chlorothiophene-3-sulfonyl chloride with hydrogen fluoride gas. This reaction is carried out in the presence of a catalyst such as antimony pentachloride. The resulting product is a white crystalline solid with a melting point of 123-125°C.
Scientific Research Applications
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of thieno[3,2-b]pyridine derivatives, which have antitumor and antiviral properties. It is also used in the synthesis of 2-(thiophen-2-yl)acetic acid derivatives, which have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
5-chlorosulfonylthiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGDZKDPZMWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2891229.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)